molecular formula C12H12BrNO2S2 B2640838 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1795297-30-1

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2640838
CAS No.: 1795297-30-1
M. Wt: 346.26
InChI Key: GLLLZOXPJQPLOX-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used for the preparation of thiophene derivatives . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired product.

Chemical Reactions Analysis

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation. The exact mechanism of action depends on the specific structure and functional groups present in the compound.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S2/c1-7-2-3-17-11(7)9(15)5-14-12(16)10-4-8(13)6-18-10/h2-4,6,9,15H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLZOXPJQPLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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